molecular formula C60H118N2O5 B13350893 10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate)

10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate)

Cat. No.: B13350893
M. Wt: 947.6 g/mol
InChI Key: BYKJGCADQDXAOU-UHFFFAOYSA-N
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Description

10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) is a complex organic compound known for its applications in the field of lipid-based drug delivery systems. This compound is often used in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) involves multiple steps, starting with the preparation of the core nonadecanedioic acidThe final step involves esterification with 2-hexyloctanoate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in liquid form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) has several scientific research applications:

Mechanism of Action

The compound functions as an ionizable cationic lipid, which means it can carry a positive charge under certain conditions. This property allows it to form stable complexes with negatively charged molecules like mRNA and siRNA. These complexes can then be encapsulated in lipid nanoparticles, which facilitate the delivery of the genetic material into cells. The activation of the innate immune response and the subsequent biological effects are mediated through the interaction with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,19-Bis(2-butyloctyl) 10-[3-(dimethylamino)propylamino]nonadecanedioate
  • Nonadecanedioic acid, 10-[3-(dimethylamino)propylamino]-, 1,19-bis(2-butyloctyl) ester

Uniqueness

Compared to similar compounds, 10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) offers unique advantages in terms of its ionizable cationic properties, which enhance its ability to form stable complexes with genetic material. This makes it particularly effective in the delivery of mRNA and siRNA for therapeutic applications .

Properties

Molecular Formula

C60H118N2O5

Molecular Weight

947.6 g/mol

IUPAC Name

[10-[3-(dimethylamino)propyl-octanoylamino]-19-(2-hexyloctanoyloxy)nonadecyl] 2-hexyloctanoate

InChI

InChI=1S/C60H118N2O5/c1-8-13-18-29-40-50-58(63)62(52-43-51-61(6)7)57(48-38-30-25-23-27-32-41-53-66-59(64)55(44-34-19-14-9-2)45-35-20-15-10-3)49-39-31-26-24-28-33-42-54-67-60(65)56(46-36-21-16-11-4)47-37-22-17-12-5/h55-57H,8-54H2,1-7H3

InChI Key

BYKJGCADQDXAOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCCOC(=O)C(CCCCCC)CCCCCC)CCCCCCCCCOC(=O)C(CCCCCC)CCCCCC

Origin of Product

United States

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